4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Enzyme Inhibition Monoamine Oxidase Neurochemistry

Researchers using 3-carboxamide quinoline scaffolds face reactivity limitations: the planar carboxyl cannot replicate the geometrically linear, electron-withdrawing 3-nitrile essential for click chemistry (CuAAC/SPAAC) and distinct MAO isoform selectivity (MAO-A IC₅₀ = 25,300 nM). This compound provides the authentic 3-CN handle enabling tetrazole/amidine elaboration and a clean SAR baseline for MAO-B inhibitor programs. High thermal stability (mp 300-301 °C) ensures robust multi-step synthesis. ≥95% purity; ships globally.

Molecular Formula C11H8N2O2
Molecular Weight 200.19g/mol
CAS No. 73281-56-8
Cat. No. B603421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS73281-56-8
Molecular FormulaC11H8N2O2
Molecular Weight200.19g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C#N)O
InChIInChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3
InChIKeySOVQZHGSZJKNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Core Properties and Compound Class


4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 73281-56-8) is a heterocyclic small molecule belonging to the 1,2-dihydro-2-oxoquinoline family. It features a quinoline core substituted with a methyl group at the N-1 position, an oxo group at C-2, a hydroxy group at C-4, and a nitrile (carbonitrile) group at C-3 . The empirical formula is C₁₁H₈N₂O₂ with a molecular weight of 200.19 g·mol⁻¹ . This compound is primarily utilized as a versatile synthetic scaffold for the preparation of biologically active derivatives, including kinase inhibitors, GPCR ligands, and antimicrobial agents, due to the presence of the reactive nitrile handle and tautomeric hydroxy/oxo functionality [1].

Why Carboxyl or Carboxamide Analogs Cannot Replace the Nitrile Scaffold


Generic substitution of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile with more common 3-carboxylic acid or 3-carboxamide analogs (e.g., Roquinimex or Tasquinimod scaffolds) fails to preserve critical chemical reactivity and biological activity profiles. The C-3 nitrile group is a geometrically linear, electron-withdrawing moiety that exerts a distinct electronic influence on the quinoline ring, altering both its nucleophilic aromatic substitution chemistry and its hydrogen-bond donor/acceptor pharmacophore compared to the planar, strong hydrogen-bonding carboxyl group . This difference is directly evidenced in structure-activity relationship (SAR) studies where 3-nitrile derivatives exhibit divergent enzyme inhibition profiles (e.g., MAO isoform selectivity) and target engagement compared to their 3-carboxamide counterparts [1]. Furthermore, the nitrile serves as a unique synthetic handle for further elaboration (e.g., click chemistry, conversion to amidines or tetrazoles) that is inaccessible to carboxyl or carboxamide analogs, making the compound an irreplaceable entry point for generating diverse screening libraries or lead series [2].

Quantitative Differentiation Against Closest Structural Analogs


MAO-A Inhibitory Potency: Nitrile vs. Carboxamide Congeners

The 3-nitrile-substituted 4-hydroxy-2-oxoquinoline scaffold demonstrates measurable but low affinity for human recombinant MAO-A, with an IC₅₀ of 25,300 nM [1]. This contrasts sharply with structurally analogous 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives, such as those reported by Girges et al., which typically exhibit IC₅₀ values below 1,000 nM or are inactive in the same assay systems [2]. This quantitative difference establishes the nitrile analog as a key negative control or selectivity tool for defining the pharmacophoric requirements of the 3-position for MAO engagement.

Enzyme Inhibition Monoamine Oxidase Neurochemistry

Antibacterial Activity Profile: Nitrile vs. Heterocyclic Substituents

In a systematic study by Girges et al. (1988), a panel of 3-substituted-4-hydroxy-1-methyl-quinolin-2-one derivatives was tested for antibacterial activity against Gram-positive and Gram-negative bacteria [1]. The synthesized 3-cyano derivative (corresponding to 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile) exhibited distinct and intermediate antibacterial activity compared to other 3-substituted variants (e.g., 3-acetyl, 3-carboxamide) which showed either higher or negligible activity. This places the nitrile compound as a privileged intermediate for further derivatization to optimize antimicrobial potency without relying on the intrinsic activity of a carboxyl or amide prodrug.

Antimicrobial Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: pKa, Melting Point, and Lipophilicity

The target compound possesses a predicted pKa of 4.50 ± 1.00 and a high melting point of 300–301 °C . In comparison, the demethylated analog 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 15000-43-8) has a molecular weight of 186.17 g·mol⁻¹ and a different hydrogen-bonding capacity due to the free N-H . These physicochemical differences directly impact formulation stability, solubility, and metabolic stability. For example, the N-methyl substitution in the target compound eliminates a potential Phase II metabolic conjugation site (N-glucuronidation), offering a potential advantage in cell-based assays where metabolic stability is a concern.

Physicochemical Properties Drug-likeness Scaffold Selection

Application Scenarios Driven by Quantitative Differentiation


CNS Drug Discovery: Selective MAO Isoform Probe Scaffold

Based on its measured IC₅₀ of 25,300 nM against recombinant human MAO-A [1], this compound is best utilized as a low-affinity control or a starting scaffold for developing selective MAO-B inhibitors. Since related carboxamide analogs exhibit potency below 1,000 nM, the nitrile scaffold provides a clean SAR baseline for CNS drug discovery programs aiming to minimize MAO-A-related side effects.

Anti-Infective Research: Intermediate for Antibacterial Agents

As documented by Girges et al. (1988), the 3-cyano derivative occupies a unique position in the antibacterial SAR landscape [2]. This compound is the preferred precursor for synthesizing novel 3-substituted derivatives (e.g., tetrazoles, amidines) for antimicrobial screening, where the nitrile is a versatile handle that cannot be mimicked by the 3-carboxyl or 3-ester alternatives commonly found in vendor catalogs.

Chemical Biology: Derivatization Scaffold for ABPP Probes

The physicochemical properties, particularly the high melting point (300–301 °C) and specific pKa (4.50), ensure robust stability during multi-step syntheses . The nitrile group serves as a latent warhead or a click chemistry handle (e.g., for CuAAC or SPAAC reactions) to attach fluorophores or biotin tags, making this compound a differentiated building block for target engagement probes where N-methyl substitution improves cellular permeability over N-unsubstituted analogs.

Quote Request

Request a Quote for 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.